molecular formula C15H20BrN3O4S2 B6519007 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1015897-89-8

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B6519007
CAS No.: 1015897-89-8
M. Wt: 450.4 g/mol
InChI Key: SXMSNGYWMGLSEH-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its bromobenzene and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 4-bromobenzenesulfonyl chloride, which serves as a key intermediate. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique structural features and potential applications. Similar compounds include:

  • 4-bromobenzenesulfonyl chloride

  • N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

  • Other bromobenzene derivatives

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4S2/c1-5-18(6-2)25(22,23)15-11(3)17-19(12(15)4)24(20,21)14-9-7-13(16)8-10-14/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMSNGYWMGLSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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